2-Amino-4-ethoxybutanoic acid

Description

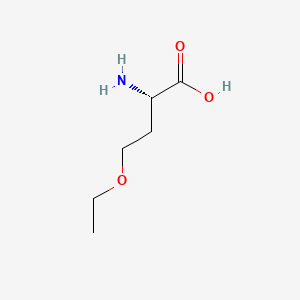

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-ethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170414 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-70-5 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Ethoxybutanoic Acid and Its Analogs

Chemical Synthesis Routes

The chemical synthesis of 2-Amino-4-ethoxybutanoic acid and its analogs relies on established and innovative organic chemistry principles. These methods range from constructing the carbon skeleton from simple precursors to intricate, stereocontrolled transformations.

Total Synthesis Approaches

Total synthesis provides a de novo pathway to the target molecule from basic starting materials. A plausible synthetic route to this compound can be envisioned starting from γ-butyrolactone. The synthesis of the intermediate, 4-ethoxybutanoic acid, has been demonstrated in two steps. First, γ-butyrolactone is reacted with ethyl orthoformate in the presence of ethanol (B145695) and a sulfuric acid catalyst to yield ethyl 4-ethoxybutanoate. google.com Subsequent saponification of this ester using a base like sodium hydroxide (B78521) affords 4-ethoxybutanoic acid. google.comescholarship.org The final step would involve the α-amination of this carboxylic acid, a common transformation in amino acid synthesis.

Another example of a total synthesis strategy is the preparation of the analog (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid, which starts from the readily available and inexpensive L-aspartic acid. scielo.br This multi-step synthesis highlights how chiral pool starting materials can be effectively utilized to construct complex amino acid derivatives. scielo.br

Stereoselective Synthesis Strategies

Achieving the desired stereochemistry at the α-carbon is a critical challenge in amino acid synthesis. Stereoselective strategies are employed to produce enantiomerically pure compounds, which is often essential for their biological applications.

One powerful method involves the use of a chiral auxiliary. For instance, the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, an analog of the target compound, was achieved by alkylating a chiral Ni(II) complex of a glycine (B1666218) Schiff base. mdpi.com This complex, formed with a recyclable chiral ligand, directs the incoming alkyl group to one face of the molecule, thereby establishing the desired stereocenter. After the alkylation step, the complex is disassembled to release the target amino acid and recover the chiral auxiliary. mdpi.com

Another common strategy is to start with a chiral precursor from the "chiral pool." The synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from L-aspartic acid is a prime example of this approach, where the inherent chirality of the starting material is transferred to the final product. scielo.br Stereoselective transformations, such as aminohydroxylation, are also key in the synthesis of complex molecules containing the 2-amino alcohol moiety, a structure related to amino acids. beilstein-journals.org

Protecting Group Chemistry in Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. organic-chemistry.orgwikipedia.org They temporarily mask a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org The amino group is typically protected as a carbamate. organic-chemistry.org The selection of a protecting group is critical; it must be stable under the reaction conditions and easily removable without affecting the rest of the molecule. organic-chemistry.org

In the context of amino acid synthesis, several protecting groups for the amine function are commonly used. For example, 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid is the N-protected form of the target molecule, utilizing the benzyloxycarbonyl (Cbz or Z) group. vulcanchem.com This strategy is well-established in peptide synthesis. vulcanchem.com Other widely used protecting groups include the tert-butoxycarbonyl (Boc) group, which is removed under acidic conditions, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgwikipedia.org The ability to remove different protecting groups under distinct conditions (orthogonal protection) is a cornerstone of modern peptide and complex molecule synthesis. organic-chemistry.orgiris-biotech.de

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | C₇H₇O₂- | Catalytic hydrogenation (H₂, Pd/C); strong acids (e.g., HBr in acetic acid). vulcanchem.com |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Moderate to strong acids (e.g., trifluoroacetic acid, HCl). organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., piperidine). organic-chemistry.orgwikipedia.org |

Multistep Reaction Sequences for Functionalization

The synthesis of functionalized amino acids often requires carefully designed multistep reaction sequences. nih.gov These sequences allow for the precise introduction and modification of various functional groups on the amino acid scaffold.

A representative example is the five-step synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from L-aspartic acid. scielo.br The sequence involves:

Protection of the amino group of L-aspartic acid.

Esterification of the two carboxylic acid groups.

Selective saponification of one of the ester groups.

A key chemoselective nucleophilic substitution at the remaining ester group with 2-lithiumpyridine. scielo.br

Final deprotection to yield the target amino acid. scielo.br

This sequence demonstrates the strategic use of protection, activation, and chemoselective reactions to achieve the desired functionalization. scielo.br General strategies like the homologation of glycine derivatives through alkylation, aldol, Mannich, or Michael addition reactions also represent versatile multi-step pathways to a wide array of amino acids. mdpi.com

Biocatalytic and Chemoenzymatic Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amino acids. symeres.comnih.gov Enzymes offer high stereospecificity and can operate under mild reaction conditions, often reducing the need for protecting groups and minimizing waste. symeres.comnih.gov Chemoenzymatic approaches combine the best of both worlds, using enzymatic transformations for key stereoselective steps within a larger chemical synthesis framework. nih.govmdpi.com

Enzyme-Mediated Transformations

Several classes of enzymes are particularly useful for the synthesis of non-canonical amino acids like this compound.

Dehydrogenases and Transaminases: Phenylalanine dehydrogenase (PDH) from organisms like Thermoactinomyces intermedius can be used for the reductive amination of a ketoacid precursor. mdpi.com This reaction consumes ammonia (B1221849) and the cofactor NADH. To make the process economically viable, the resulting NAD⁺ is typically recycled back to NADH in situ using a second enzyme, such as formate (B1220265) dehydrogenase (FDH). mdpi.com α-Transaminases are another class of enzymes that can install an amino group with high stereoselectivity by transferring it from an amino donor (like L-leucine or aspartate) to a ketoacid acceptor. nih.govrsc.org

Amidases and Aminopeptidases: Enzymatic resolution of racemic amino acid amides is a well-established technique. symeres.com Aminopeptidases or amidases can selectively hydrolyze one enantiomer of the amide (e.g., the L-enantiomer) to the corresponding amino acid, leaving the other enantiomer (the D-amide) unreacted. symeres.com The resulting L-amino acid and D-amide can then be separated. This method is highly effective for producing both L- and D-amino acids in high optical purity. symeres.com

Other Enzymes: Papain, a protease, has been used in the chemoenzymatic polymerization of peptide esters to create polypeptides containing unnatural amino acids. rsc.org Aldolases can be combined with transaminases in enzymatic cascades to synthesize complex hydroxy amino acids from simpler substrates. rsc.org

| Enzyme Class | Reaction Type | Substrate Precursor | Key Advantages |

|---|---|---|---|

| Dehydrogenases (e.g., PDH) | Reductive Amination | α-Ketoacid | High stereoselectivity; can be coupled with cofactor recycling systems. mdpi.com |

| Transaminases (ATAs) | Transamination | α-Ketoacid | Excellent stereocontrol; uses readily available amino donors. nih.govrsc.org |

| Amidases/Aminopeptidases | Kinetic Resolution | Racemic α-Amino Amide | Access to both D- and L-enantiomers with high optical purity. symeres.com |

| Aldolases | C-C Bond Formation | Aldehyde + Glycine/Pyruvate | Builds molecular complexity; can be used in cascades. rsc.org |

Biomimetic Synthesis Approaches

Biomimetic synthesis endeavors to replicate nature's elegant and efficient chemical strategies. In the context of producing non-canonical amino acids (ncAAs) like this compound, this primarily involves the use of enzymes as biocatalysts, either singly or in multi-enzyme cascades. oup.comsensusimpact.com These biocatalytic and chemoenzymatic methods are prized for their high stereo-, regio-, and chemoselectivity, often proceeding under mild, environmentally friendly conditions. oup.com While direct enzymatic synthesis routes for this compound are not extensively documented in publicly available research, the established strategies for creating structurally similar ncAAs provide a clear blueprint for its potential biomimetic production.

The most prominent biomimetic strategies applicable to the synthesis of chiral amino acids involve enzymes such as transaminases and dehydrogenases, which typically act on α-keto acid precursors.

Enzymatic Transamination

A cornerstone of biomimetic amino acid synthesis is the use of transaminases (TAs), particularly ω-transaminases (ω-TAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, L-aspartate, or isopropylamine) to a ketone or α-keto acid acceptor. oup.com To synthesize this compound, this approach would utilize 2-oxo-4-ethoxybutanoic acid as the keto-acid substrate. The ω-TA would then facilitate the stereoselective amination to produce either the (R)- or (S)-enantiomer of the target amino acid with typically high enantiomeric purity (>99% ee). rsc.org The versatility of ω-TAs in accepting a wide range of substrates makes them highly suitable for producing diverse amino acids. rsc.org

Reductive Amination using Dehydrogenases

Another powerful enzymatic approach is the reductive amination of an α-keto acid catalyzed by amino acid dehydrogenases (AADH). This process involves the direct amination of the keto group with ammonia, coupled with reduction by a nicotinamide (B372718) cofactor (NADH or NADPH). Multi-enzyme cascade systems have been developed to make this process highly efficient. For instance, a system for producing enantiomerically pure D-amino acids integrates four key enzymes:

An L-amino acid oxidase (LAAO) to convert a starting L-amino acid into its corresponding α-keto acid. nih.gov

A D-amino acid dehydrogenase (DAADH) to stereo-selectively aminate the keto acid into the target D-amino acid. nih.gov

A cofactor regeneration enzyme , such as glucose dehydrogenase (GDH), to continuously replenish the NADPH consumed by the DAADH. nih.gov

Catalase to decompose hydrogen peroxide, a byproduct of the LAAO reaction, into water and oxygen. nih.gov

This one-pot reaction demonstrates a versatile and scalable method for producing a wide array of D-amino acids with high enantiopurity. nih.gov

Enzyme-Catalyzed Synthesis of Analogs

Research into the synthesis of related non-canonical amino acids further illustrates the potential of biomimetic approaches. For example, the enzyme O-acetyl-l-homoserine sulfhydrolase (OAHS) from Saccharomyces cerevisiae has been shown to possess a broad substrate scope, capable of producing various L-methionine analogs from L-homocysteine and different organic thiols. nih.gov This highlights the ability of enzymes to be repurposed for generating novel amino acid structures.

Furthermore, the enzymatic synthesis of S-adenosyl-l-ethionine (SAE), an analog of S-adenosyl-l-methionine (SAM), has been achieved. whiterose.ac.uk Directed evolution has been used to engineer a halide methyltransferase (HMT) to accept ethyl iodide, enabling the production of SAE. whiterose.ac.uk Such enzyme engineering techniques significantly broaden the scope of biocatalysis for creating specifically tailored ncAAs.

The table below summarizes key findings from research on the biomimetic synthesis of various non-canonical amino acids, illustrating the principles applicable to this compound production.

Interactive Data Table: Biomimetic Synthesis of Non-Canonical Amino Acids

| Enzyme System | Target Product Class | Precursor/Substrate | Key Enzymes | Cofactor/Amine Donor | Achieved Purity/Conversion | Ref |

| Kinetic Resolution/Asymmetric Synthesis | Chiral γ-amino acids | Racemic γ-amino acids or keto acids | ω-Transaminase (ω-TA) | (R)- or (S)-α-methylbenzylamine | >99% ee | rsc.org |

| Multi-Enzyme Cascade | D-Amino Acids | L-Amino Acids (e.g., L-Phe, L-Trp derivatives) | AncLAAO-N4, DAADH, GDH, Catalase | NH₄Cl, D-glucose (for NADPH regeneration) | >99% ee | nih.gov |

| Analog Synthesis | L-Methionine Analogs | L-Homocysteine, Organic Thiols | O-acetyl-l-homoserine sulfhydrolase (ScOAHS) | Not Applicable | Up to 75% conversion | nih.gov |

| Engineered Enzyme Cascade | S-adenosyl-l-ethionine (SAE) | S-adenosyl-L-homocysteine (SAH), Ethyl Iodide | Halide Methyltransferase (HMT V140T variant) | Not Applicable | 50% conversion | whiterose.ac.uk |

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of 2-Amino-4-ethoxybutanoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation. spectralservice.de In ¹H NMR, the chemical shifts and splitting patterns of the protons reveal their local electronic environments and neighboring protons. researchgate.net For amino acids, ¹H NMR spectra are useful for confirming the presence or absence of individual residues. spectralservice.de

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. spectralservice.de Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their functional group and position. docbrown.info For amino acids, the carbonyl signals typically appear in the range of 169 ppm to 173 ppm in ¹³C NMR spectra. spectralservice.de

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170-180 |

| C-N (Alpha-carbon) | ~50-60 |

| C-O (Ethoxy group) | ~60-70 |

| CH₂ (Butanoic chain) | ~20-40 |

| CH₃ (Ethoxy group) | ~15 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds.

Key functional groups and their expected IR absorption ranges include:

O-H stretch (Carboxylic acid): A broad peak typically in the range of 2500-3300 cm⁻¹.

N-H stretch (Amine): Usually appears in the 3300-3500 cm⁻¹ region.

C-H stretch (Alkyl): Found around 2850-3000 cm⁻¹.

C=O stretch (Carboxylic acid): A strong, sharp absorption between 1700-1725 cm⁻¹. spectroscopyonline.com

C-O stretch (Ether and Carboxylic acid): Located in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

The presence of these characteristic peaks in an IR spectrum provides strong evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). miamioh.edu

The molecular ion peak (M+) will correspond to the molecular weight of the compound. For a monoamine, the molecular weight will be an odd number. libretexts.org High-energy collision-induced dissociation (CID) can be used to fragment the molecule, providing valuable structural information. thermofisher.com Common fragmentation patterns for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH). libretexts.orguni-muenster.de The fragmentation of the ether linkage would also produce characteristic ions. miamioh.edu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or fermentation broths and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the purification and quantification of amino acids. researchgate.net Due to their weak chromophores, amino acids are often derivatized before HPLC analysis to improve detector sensitivity. axionlabs.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and fluorenylmethyloxycarbonyl chloride (FMOC). axionlabs.comshimadzu.com

Reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase (like C8 or C18) is paired with a more polar mobile phase. creative-proteomics.com The retention time of this compound can be used for its identification and the peak area for its quantification. utm.my Automated pre-column derivatization can enhance reproducibility and throughput. axionlabs.comshimadzu.com

Table 2: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 3.9 mm x 150 mm) utm.my |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., methanol (B129727) or acetonitrile) shimadzu.comutm.my |

| Flow Rate | Typically 1.0 mL/min utm.my |

| Detection | Fluorescence (with derivatization) or UV researchgate.netutm.my |

| Derivatizing Agents | OPA, FMOC axionlabs.comshimadzu.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessment. libretexts.orgsigmaaldrich.com For the analysis of amino acids, silica (B1680970) gel or cellulose (B213188) plates are commonly used as the stationary phase. du.edu.eggoogle.com

The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. du.edu.eg After developing the TLC plate, the spots can be visualized using a reagent such as ninhydrin, which reacts with the amino group to produce a colored product. google.com The retention factor (Rƒ) value, which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. du.edu.eg

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of amino acids. nist.govsigmaaldrich.com However, due to the low volatility of amino acids stemming from their zwitterionic nature, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com

For this compound, a common derivatization strategy involves silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent reacts with the active hydrogens on the amino and carboxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach is the esterification of the carboxyl group followed by acylation of the amino group, for example, through reaction with ethyl chloroformate in an ethanol (B145695) medium to yield N-ethoxycarbonyl amino acid ethyl esters (ECEEs). nih.gov

The resulting derivatives of this compound can then be separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated components enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The subsequent fragmentation of the ionized molecule produces a characteristic mass spectrum that serves as a molecular fingerprint.

The mass spectrum of a derivatized this compound would be expected to show specific fragmentation patterns that allow for its unequivocal identification. For TBDMS derivatives, characteristic fragments often include the loss of a methyl group (M-15), a tert-butyl group (M-57), or the entire silyl (B83357) group. sigmaaldrich.com For ECEE derivatives, fragmentation patterns would facilitate the characterization of the amino acid structure. nih.gov The retention time from the gas chromatograph combined with the unique mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and quantification of the analyte.

While specific research findings on the GC-MS analysis of this compound are not widely published, the established protocols for similar non-proteinogenic amino acids provide a robust framework for its analysis. nist.govd-nb.inforesearchgate.net

Table 1: Illustrative GC-MS Derivatization and Analysis Parameters for Amino Acids

| Parameter | Typical Value/Condition |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Ethyl Chloroformate |

| GC Column | Fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Ramped oven temperature, e.g., initial hold at 60°C, followed by a ramp to 300°C |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Electrophoretic Techniques

Electrophoretic methods, particularly capillary electrophoresis, offer high-resolution separations of amino acids with minimal sample consumption. nih.govnih.govcore.ac.uk

Capillary electrophoresis separates molecules based on their differential migration in an electric field. For amino acids like this compound, the separation is governed by their charge-to-size ratio. As an ampholytic molecule, the charge of this compound is pH-dependent. At low pH, the amino group is protonated (-NH3+), and the molecule carries a net positive charge. At high pH, the carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge. At its isoelectric point, it exists as a zwitterion with no net charge.

The analysis of this compound by CE would involve dissolving the sample in a background electrolyte (BGE) and applying a high voltage across a fused-silica capillary filled with the same BGE. Detection is often achieved by UV-Vis spectrophotometry, typically at low wavelengths (around 200 nm) where the carboxyl group absorbs. nih.gov

To enhance sensitivity and selectivity, derivatization with a chromophoric or fluorophoric tag is common, especially since many amino acids lack a strong chromophore. nih.gov Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be reacted with the primary amine of this compound to yield highly detectable derivatives.

CE is particularly advantageous for the chiral separation of amino acids, which can be achieved by adding a chiral selector to the BGE. While specific studies on the CE analysis of this compound are limited, the technique's successful application to a wide range of non-proteinogenic amino acids demonstrates its suitability for characterizing this compound. nih.govresearchgate.net

Table 2: Representative Capillary Electrophoresis Conditions for Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica, typically 50-75 µm internal diameter |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH |

| Separation Voltage | 15-30 kV |

| Detection | UV-Vis at ~200 nm or Fluorescence (with derivatization) |

| Derivatizing Agent (optional) | o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Chiral Selector (for enantiomeric separation) | Cyclodextrins |

Solid-State Characterization

The characterization of a compound in its solid state is crucial for understanding its crystal packing, polymorphism, and stability.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, is collected.

The positions and intensities of the diffraction spots are used to calculate an electron density map of the repeating unit cell of the crystal. nih.gov From this map, the positions of the individual atoms can be determined, revealing precise information about bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, the analysis elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | Hydrogen bonding between amino and carboxyl groups |

Structural Modifications, Derivatives, and Analogs of 2 Amino 4 Ethoxybutanoic Acid

Design Principles for Novel Analogs

The design of novel analogs of 2-Amino-4-ethoxybutanoic acid is guided by several key principles, often rooted in structure-activity relationship (SAR) studies and the goal of mimicking or antagonizing the function of natural amino acids like methionine or glutamate (B1630785).

A primary design strategy is isosteric and bioisosteric replacement . Ethionine itself is a classic example, where the ethyl group replaces methionine's methyl group. This principle is extended to create other analogs by substituting the ethyl group or the sulfur atom with other functionalities. For instance, analogs such as selenomethionine (B1662878) (selenium replacing sulfur) and trifluoromethionine (B1219614) have been investigated to understand their impact on cellular processes like yeast cell division. nih.gov Another analog, S-vinyl homocysteine, demonstrates how introducing unsaturation can alter the molecule's properties. nih.gov

Structure-based design is another powerful principle, particularly when the target protein is known. By analyzing the crystal structure of a target enzyme with a bound ligand, researchers can design new analogs with improved binding affinity or specificity. nih.govnih.gov For example, in the design of inhibitors for human gamma-glutamyl transpeptidase (hGGT1), analogs of 2-amino-4-boronobutanoic acid (ABBA) were developed by interrogating the enzyme's active site to identify key interactions. nih.govnih.gov This approach allows for rational modifications, such as substitutions on the alpha-amino group, to optimize interactions with the protein. nih.gov

Modulation of physicochemical properties is also a critical design consideration. The potency of L-2-amino-4-thiophosphonobutyric acid (L-thioAP4), an analog of a glutamate receptor agonist, was enhanced by increasing its acidity through the replacement of a phosphonate (B1237965) oxygen with sulfur. nih.gov This highlights how subtle electronic changes can lead to significant differences in biological activity by strengthening interactions with target receptors. nih.gov Similarly, the synthesis of 2-amino-4-(trifluoromethoxy)butanoic acid introduces a highly electronegative CF3O-group, creating a lipophilic analog of natural amino acids with unique properties. rsc.org

| Design Principle | Example Analog/Modification | Rationale/Research Implication | Reference |

| Isosteric Replacement | Ethionine (ethyl for methyl in methionine) | Antagonizes methionine metabolism, affects cell cycle. | nih.gov |

| Selenomethionine (Se for S) | Investigates the role of the heteroatom in biological activity. | nih.gov | |

| Structure-Based Design | Substituted ABBA Analogs | Designed to optimize binding to the hGGT1 active site for improved inhibition. | nih.govnih.gov |

| Physicochemical Modulation | L-thioAP4 (thiophosphonate) | Increased acidity enhances potency as a metabotropic glutamate receptor agonist. | nih.gov |

| 2-Amino-4-(trifluoromethoxy)butanoic acid | Introduction of CF3O- group creates a novel lipophilic amino acid analog. | rsc.org |

Synthetic Strategies for Derivative Libraries

Creating libraries of this compound derivatives is essential for systematic SAR studies. Several synthetic strategies are employed to efficiently generate these diverse compounds.

One common approach is the alkylation of malonic esters . For example, various methionine analogs have been prepared through the alkylation of diethyl acetamidomalonate with appropriate tosylates, followed by hydrolysis. acs.org This method is versatile and allows for the introduction of a wide range of side chains. A similar strategy can be applied starting with a protected homoserine derivative, where the hydroxyl group is converted to a leaving group and then displaced by an ethoxy-containing nucleophile.

The Strecker synthesis offers another route. This classic method for synthesizing amino acids involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. google.com By starting with an aldehyde containing the desired ethoxy functionality, such as 3-ethoxypropanal, a library of derivatives can be generated by varying the subsequent reaction conditions or introducing substituents. google.com

Using chiral building blocks from the "chiral pool" is a powerful strategy for enantioselective synthesis. L-aspartic acid, for example, can serve as an inexpensive starting material. scielo.brresearchgate.net Through chemoselective manipulation of its two carboxyl groups, it can be converted into intermediates suitable for producing various amino acid derivatives, including those with a butanoic acid backbone. scielo.br Similarly, protected vinylglycine has been used as a versatile precursor for the synthesis of various glutamate receptor agonists. nih.gov

Finally, the use of N-protected amino acid derivatives as building blocks is fundamental, especially in peptide synthesis. vulcanchem.com An N-protected form of this compound, such as 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid, can be synthesized and then either deprotected to yield the parent amino acid or used directly in solid-phase or solution-phase peptide synthesis to incorporate the non-standard residue into a peptide chain. vulcanchem.com

Functional Group Derivatization and Their Research Implications

The three primary functional groups of this compound—the amino group, the carboxylic acid group, and the ethoxy side chain—can each be chemically modified to alter the molecule's properties and function.

Amino Group Derivatization: The primary amine is a key site for modification.

N-Protection: For applications in peptide synthesis, the amino group must be protected to prevent unwanted side reactions. Common protecting groups include benzyloxycarbonyl (Cbz or Z) and fluorenylmethyloxycarbonyl (Fmoc). vulcanchem.commedchemexpress.com The use of 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid is a prime example of this strategy. vulcanchem.com

Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), the amino group is often derivatized to increase volatility or facilitate detection. Reagents like alkyl chloroformates, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and 2,4-dinitrofluorobenzene are commonly used to modify the amine. sigmaaldrich.comnih.govarxiv.org

Carboxylic Acid Derivatization: The carboxyl group can be readily transformed into esters or amides.

Esterification: This is often done in conjunction with amino group derivatization for analytical methods. For instance, a one-step method using alkyl chloroformates in an aqueous medium can simultaneously derivatize both the amino and carboxyl groups. nih.gov Derivatization with 1-bromobutane (B133212) can also convert the carboxyl group to a butyl ester. nih.gov

Amide Formation: The carboxyl group is the site of peptide bond formation when the amino acid is incorporated into a peptide sequence.

Side Chain (Ethoxy) Modification: While the ethoxy group is less reactive than the amine or carboxyl functions, its modification is central to analog design. Replacing the ethyl group or the ether oxygen leads to new analogs with different biological profiles. Examples include replacing the ethoxy group with a trifluoromethoxy group to create 2-amino-4-(trifluoromethoxy)butanoic acid rsc.org or replacing the ether oxygen with sulfur to yield ethionine itself (2-amino-4-(ethylthio)butanoic acid). medchemexpress.com

| Functional Group | Derivatization Method/Reagent | Purpose / Research Implication | Reference |

| Amino Group | Benzyloxycarbonyl (Cbz) | Protection for peptide synthesis. | vulcanchem.com |

| Alkyl Chloroformates | Derivatization for GC analysis. | nih.gov | |

| MTBSTFA | Silylation for increased volatility in GC-MS. | sigmaaldrich.com | |

| Carboxyl Group | 1-Bromobutane | Esterification for improved hydrophobicity in LC-MS/MS. | nih.gov |

| Peptide Coupling Reagents | Formation of amide (peptide) bonds. | vulcanchem.com | |

| Side Chain | Replacement of -OEt with -SCF3 | Creation of a lipophilic analog. | rsc.org |

| Replacement of ether O with S | Forms ethionine, a methionine antagonist. | medchemexpress.com |

Stereochemical Considerations in Derivative Synthesis and Function

Like most amino acids, this compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images or enantiomers (L and D forms). This stereochemistry is fundamentally important as biological systems, particularly enzymes and receptors, are highly stereospecific.

Enantioselective Synthesis: The synthesis of stereochemically pure derivatives is a major focus of synthetic organic chemistry.

From Chiral Precursors: A common strategy is to start with a readily available chiral molecule, such as L-aspartic acid or L-isoserine, and use its inherent stereochemistry to guide the synthesis of the desired enantiomer. scielo.brnih.gov

Asymmetric Catalysis: This approach uses chiral catalysts to favor the formation of one enantiomer over the other from an achiral starting material.

Diastereoselective Reactions: In some cases, a chiral auxiliary is temporarily attached to the molecule to direct subsequent reactions, such as alkylation, to occur on a specific face of the molecule. This method has been used to synthesize chiral β2,2-amino acids with high diastereomeric purity. nih.gov The synthesis of both enantiomeric forms of 2-amino-4-(trifluoromethoxy)butanoic acid demonstrates the importance of accessing stereochemically pure compounds for research. rsc.org

Stereochemistry and Biological Function: The biological activity of an analog is often confined to a single enantiomer. For example, research on glutamate receptor agonists has shown that the L-enantiomer of analogs like L-AP4 and L-thioAP4 is the active form. nih.gov Similarly, L-2-amino-4-boronobutanoic acid (L-ABBA) is the more potent inhibitor of hGGT1 compared to its D-counterpart. nih.govnih.gov Therefore, any investigation into the biological effects of this compound derivatives must consider the stereochemistry of the compounds being tested, as different enantiomers may have vastly different, or even opposing, biological effects.

Peptide Chemistry and Bioconjugation with 2 Amino 4 Ethoxybutanoic Acid

Incorporation into Peptide Structures and Peptidomimetics

The introduction of 2-Amino-4-ethoxybutanoic acid into a peptide sequence requires specialized synthetic techniques, as it is not recognized by the natural protein synthesis machinery. Both chemical and biological methods can be adapted for this purpose.

Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that synthesize a wide array of complex peptides in microorganisms, often incorporating non-proteinogenic amino acids. nih.govwikipedia.org The modular nature of NRPSs allows for a combinatorial-like synthesis of peptides. wikipedia.org Each module is responsible for the incorporation of a single amino acid, with the adenylation (A) domain being the primary determinant of substrate specificity. wikipedia.orgnih.gov

The incorporation of this compound via NRPS would necessitate an A-domain that specifically recognizes and activates it. While naturally occurring A-domains with specificity for this particular amino acid are not known, protein engineering and directed evolution techniques could be employed to modify the substrate-binding pocket of an existing A-domain to accept this compound. The "codons" of non-ribosomal peptide synthesis, which are the key amino acid residues in the A-domain binding pocket that determine specificity, could be mutated to accommodate the ethoxy side chain. wikipedia.org

Table 1: Key Domains of a Non-Ribosomal Peptide Synthetase (NRPS) Module

| Domain | Function | Role in Incorporating this compound |

| Adenylation (A) | Selects and activates the specific amino acid as an aminoacyl-adenylate. | A-domain engineering would be required to achieve specific recognition and activation of this compound. |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a phosphopantetheinyl arm. | Would carry the activated this compound to the next module. |

| Condensation (C) | Catalyzes the formation of the peptide bond between the growing peptide chain and the amino acid on the adjacent module. | Would ligate this compound into the peptide backbone. |

| Epimerization (E) (Optional) | Can convert an L-amino acid to a D-amino acid. | Could potentially be used to generate peptides containing D-2-Amino-4-ethoxybutanoic acid for enhanced stability. |

| Thioesterase (TE) | Releases the final peptide from the synthetase, often through cyclization or hydrolysis. | Would be involved in the final step of the peptide synthesis. |

The ribosomal machinery can be engineered to incorporate unnatural amino acids at specific sites in a polypeptide chain. A common method is stop codon suppression, where a stop codon (e.g., UAG) is reassigned to code for an unnatural amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous synthetases and tRNAs.

For the ribosomal incorporation of this compound, a novel aminoacyl-tRNA synthetase would need to be evolved that specifically recognizes and charges this amino acid onto a suppressor tRNA. This engineered tRNA would then recognize the reassigned codon in the mRNA sequence, leading to the site-specific insertion of this compound into the growing peptide chain. While powerful, this technique is often associated with lower protein yields compared to the synthesis of natural proteins.

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. masterorganicchemistry.com This technique relies on the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. masterorganicchemistry.comnih.gov The success of a complex peptide synthesis often hinges on the selection of an orthogonal set of protecting groups, which allows for the selective deprotection of one group without affecting others. nih.goviris-biotech.de

The two most common orthogonal strategies in Fmoc-based SPPS are:

Fmoc/tBu: The Nα-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.de

Boc/Bzl: The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are protected by groups that are cleaved by strong acids like hydrogen fluoride, such as benzyl (B1604629) (Bzl).

For the incorporation of this compound using SPPS, the primary amino and carboxylic acid groups would be protected in the same manner as for natural amino acids. The ethoxy side chain is generally stable to the conditions used in both Fmoc and Boc SPPS and would not require a protecting group. However, if modifications to the ethoxy group were desired, an orthogonal protecting group strategy would be necessary.

Table 2: Common Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Condition | Typical Use | Orthogonality to this compound Side Chain |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine (base) | Nα-amino group | The ethoxy group is stable to piperidine. |

| Boc | tert-Butoxycarbonyl | Trifluoroacetic acid (TFA) | Nα-amino group | The ethoxy group is stable to TFA. |

| tBu | tert-Butyl | TFA | Side chains of Asp, Glu, Ser, Thr, Tyr | The ethoxy group is stable to TFA. |

| Trt | Trityl | Mild acid | Side chains of Cys, His, Asn, Gln | The ethoxy group is stable to mild acid. |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Nα-amino or side-chain amino groups | The ethoxy group is stable to Pd(0) catalysts. |

Engineering of Peptides for Enhanced Bioactivity

The modification of peptides with unnatural amino acids is a key strategy for enhancing their biological activity. nih.gov The incorporation of this compound could improve bioactivity through several mechanisms. The ethoxy side chain can provide a unique steric and electronic profile that may lead to improved binding affinity and selectivity for a biological target. The increased hydrophobicity imparted by the ethoxy group could also enhance membrane permeability, which is often a limiting factor for the therapeutic efficacy of peptides.

The specific impact on bioactivity is highly dependent on the role of the original amino acid in the peptide's function. If the substituted residue is part of a key binding motif, the introduction of the ethoxy group could either enhance or disrupt the interaction. Therefore, rational design and screening of peptide libraries containing this compound at various positions would be necessary to identify modifications that lead to improved bioactivity.

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of non-proteinogenic amino acids is a well-established method to increase resistance to proteolytic cleavage. nih.govnih.gov Proteases have evolved to recognize and cleave peptide bonds flanked by specific natural amino acid residues.

The presence of the non-natural side chain of this compound would likely disrupt the recognition motifs for many proteases, thereby sterically hindering the binding of the enzyme to the peptide backbone. This would result in a significantly slower rate of degradation and a longer circulating half-life in vivo. The degree of protease resistance would depend on the specific protease and the location of the unnatural amino acid within the peptide sequence. Peptides containing β-amino acids, for example, have shown significantly enhanced stability against proteolysis. nih.gov While this compound is an α-amino acid, its non-natural side chain is expected to confer a similar, albeit potentially less dramatic, stabilizing effect.

Strategies for Modifying Cell Membrane Permeability of Peptides

The cellular membrane presents a formidable barrier to the intracellular delivery of peptide-based therapeutics. The lipid bilayer is inherently impermeable to large, hydrophilic, and charged molecules. Consequently, a significant focus of peptide chemistry is the development of strategies to enhance the ability of peptides to cross this barrier. The incorporation of non-canonical amino acids (ncAAs) is a principal and effective approach to modulate the physicochemical properties of peptides, thereby improving their cell permeability.

The introduction of ncAAs can influence several key parameters that govern passive membrane diffusion, including lipophilicity, hydrogen bonding capacity, and conformational rigidity. While direct research on the incorporation of this compound specifically for enhancing peptide cell permeability is not extensively documented in publicly available literature, its structural features suggest potential utility based on established principles of peptide design.

One key strategy for enhancing membrane permeability is to reduce the desolvation penalty associated with moving a peptide from an aqueous environment to the hydrophobic core of the membrane. This is often achieved by minimizing the number of exposed polar groups, particularly backbone N-H and C=O groups, which can form hydrogen bonds with water. Intramolecular hydrogen bonding is a favored mechanism to mask these polar groups and present a more lipophilic face to the membrane.

The structure of this compound, with its flexible ethoxy side chain, could potentially contribute to this strategy. The ether oxygen in the side chain can act as a hydrogen bond acceptor for a nearby backbone N-H group, forming a stable intramolecular hydrogen bond. This interaction would effectively shield the polar N-H group, reducing the energetic cost of membrane transit.

N-alkylation of the peptide backbone is another proven strategy to enhance cell permeability. While this compound is not an N-alkylated amino acid itself, its incorporation could be combined with N-alkylation of other residues in the peptide sequence to synergistically improve membrane permeability. N-alkyl amino acids can enhance proteolytic stability and cell permeability. rsc.org

The table below summarizes various strategies employing non-canonical amino acids to enhance peptide cell permeability, with a hypothetical consideration of how this compound might fit within these approaches.

| Strategy | Mechanism | Potential Role of this compound |

| Intramolecular Hydrogen Bonding | Masking of polar backbone amides to reduce the desolvation penalty. | The ether oxygen of the ethoxy side chain can act as a hydrogen bond acceptor for a backbone N-H group. |

| Increased Lipophilicity | Enhancing partitioning into the lipid bilayer. | The ethyl group of the ethoxy side chain increases the overall lipophilicity of the peptide. |

| Conformational Control | Pre-organizing the peptide into a membrane-compatible conformation. | The flexible side chain could influence the peptide backbone conformation, potentially favoring a more compact, membrane-permeable structure. |

| Combination with other ncAAs | Synergistic effects from multiple modifications. | Can be used in conjunction with other ncAAs, such as N-alkylated residues or those with different lipophilic characteristics, to fine-tune permeability. |

It is important to note that the effectiveness of incorporating any ncAA, including this compound, is highly dependent on the specific peptide sequence and its intended target. The position of the ncAA within the peptide is critical. For instance, placing it at a position where the side chain can optimally form an intramolecular hydrogen bond would be a key consideration in the design of a more permeable peptide.

Further empirical studies, including the synthesis of peptides containing this compound and the evaluation of their membrane permeability using in vitro models such as the parallel artificial membrane permeability assay (PAMPA) or cell-based assays, would be necessary to validate these theoretical advantages.

The synthesis of peptides incorporating ncAAs like this compound is readily achievable through modern solid-phase peptide synthesis (SPPS) techniques. nih.govseplite.comnih.gov The corresponding Fmoc-protected building block, Fmoc-2-Amino-4-ethoxybutanoic acid, would be required for incorporation into the peptide sequence using standard coupling protocols.

Biological and Biochemical Research Interrogations

Biological Roles and Pathways of Related Amino Acid Derivatives

Involvement in Cellular Growth and Metabolism

Amino acids are fundamental to cellular growth and metabolism, serving as the building blocks for protein synthesis and as intermediates in numerous metabolic pathways. nih.govnih.gov The carbon skeletons of amino acids can be utilized to generate ATP, glucose, and fatty acids, while their nitrogen atoms are essential for the synthesis of other nitrogenous compounds, including neurotransmitters and nitric oxide. nih.gov The metabolic pathways of amino acids are intricately connected with central carbon metabolism, such as the tricarboxylic acid (TCA) cycle and glycolysis. nih.gov

While direct studies on the specific involvement of 2-Amino-4-ethoxybutanoic acid in cellular growth and metabolism are not extensively documented, the roles of structurally similar amino acid derivatives provide a framework for its potential biological functions. For instance, amino acids are crucial for biomass regulation and are transported across cellular membranes by various symporter and antiporter molecules. nih.gov The metabolism of amino acids like alanine, glutamate (B1630785), and aspartate is central to nitrogen balance and energy production in various tissues. youtube.com Glutamate, for example, can be converted to α-ketoglutarate, an intermediate of the TCA cycle, thereby directly linking amino acid catabolism to cellular energy production. nih.govyoutube.com

Endogenous Metabolite Research Context

Endogenous metabolites, including amino acids and their derivatives, are critical regulators of metabolic processes and are increasingly studied for their therapeutic potential. nih.gov These molecules can act as signaling molecules and modulators of enzyme activity, influencing a wide array of physiological functions. nih.gov The study of the metabolome, which encompasses all small-molecule metabolites in a biological system, provides insights into disease states and potential therapeutic targets.

The investigation of endogenous amino acid metabolism has revealed their involvement in a vast network of biochemical reactions. nih.gov For example, amino acids are precursors to neurotransmitters and hormones that regulate everything from mood to metabolism. nih.gov While this compound is not typically listed as a common endogenous metabolite, the study of non-proteinogenic amino acids and their metabolic pathways is a growing area of research. The presence of an ethoxy group suggests it may be a xenobiotic or a metabolite of a xenobiotic compound, or potentially a rare, undiscovered endogenous molecule. Research into the metabolic fate of structurally related compounds can provide clues as to how this compound might be processed in biological systems.

Mechanisms of Biological Interactions

Potential for Enzyme Inhibition Studies

The structural similarity of this compound to natural amino acids like glutamate and homoserine suggests its potential as a modulator of enzyme activity. Research on structural analogs has demonstrated the feasibility of targeting enzymes involved in amino acid metabolism and transport.

For instance, a novel class of inhibitors for the glutamine transporter ASCT2 (SLC1A5) was developed based on a 2-amino-4-aminobutanoic acid scaffold. Specifically, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids were identified as potent inhibitors of glutamine accumulation in cancer cells. nih.gov This highlights the potential for derivatives of 2-aminobutanoic acid to interfere with amino acid transport systems that are often upregulated in diseases like cancer.

Furthermore, analogs of 2-amino-4-boronobutanoic acid (ABBA) have been investigated as potent inhibitors of human gamma-glutamyl transpeptidase (hGGT1), an enzyme implicated in various diseases. nih.gov The boronic acid analog of glutamate, l-ABBA, was found to be a highly potent inhibitor of hGGT1. nih.gov This underscores the principle that modifications to the side chain of an amino acid can lead to potent and specific enzyme inhibitors. Given these precedents, this compound could be a candidate for screening against various enzymes that recognize amino acid substrates, such as aminotransferases, decarboxylases, or ligases.

| Analog | Target Enzyme/Transporter | Significance |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | ASCT2 (SLC1A5) glutamine transporter | Inhibition of glutamine uptake in cancer cells. nih.gov |

| 2-Amino-4-boronobutanoic acid (ABBA) | Human gamma-glutamyl transpeptidase (hGGT1) | Potent inhibition of an enzyme involved in various diseases. nih.gov |

Receptor Agonist/Antagonist Studies with Analogs

Amino acids and their analogs can act as signaling molecules by binding to specific receptors. A prominent example is glutamate, the major excitatory neurotransmitter in the central nervous system, which acts on ionotropic and metabotropic glutamate receptors. The potential for this compound to interact with such receptors is an area of interest.

Studies on analogs provide a basis for this line of inquiry. For example, γ-hydroxybutyric acid (GHB), a structural analog of the neurotransmitter GABA, acts as an agonist at the GHB receptor and a weak agonist at the GABAB receptor. wikipedia.org This dual activity leads to its complex pharmacological effects. The development of GHB analogs has been crucial in understanding its mechanism of action. wikipedia.org

Furthermore, peptide analogs of Gonadotropin-releasing hormone (GnRH) are used as both agonists and antagonists to modulate the GnRH receptor for therapeutic purposes in cancer and reproductive medicine. mdpi.com These synthetic peptides often incorporate non-proteinogenic amino acids to enhance their stability and binding affinity. mdpi.com The study of such analogs demonstrates that even subtle changes to an amino acid structure can convert an agonist into an antagonist or vice versa, a principle that could be applied in studies involving this compound. Research into how various ligands interact with receptors like the 5-HT3A receptor has also provided insights into the structural basis of agonist and antagonist action. nih.gov

Investigation of Bioactivity through Structural Analogs

The synthesis and study of structural analogs are a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The bioactivity of compounds structurally related to this compound provides insights into its potential pharmacological properties.

One such analog is 2-amino-4-(trifluoromethoxy)butanoic acid, an O-trifluoromethyl analogue of homoserine. rsc.org The introduction of the trifluoromethoxy group, a bioisostere for the ethoxy group, can significantly alter the lipophilicity and metabolic stability of the molecule, potentially leading to enhanced biological activity. The synthesis of both enantiomeric forms of this analog allows for the investigation of stereospecific interactions with biological targets. rsc.org

Antimicrobial Activity Research

No published studies detailing the direct antimicrobial activity of this compound were identified. While research exists on the antimicrobial properties of various other amino acid derivatives, data specifically investigating the efficacy of this compound against bacteria, fungi, or other microbes is not available in the public domain. Consequently, no data tables on its antimicrobial spectrum or minimum inhibitory concentrations can be provided.

Antioxidant and Metabolic Functions via Related Compounds

There is a lack of research investigating the antioxidant potential or the specific metabolic functions of this compound. Scientific literature does not currently contain studies that have evaluated its capacity to scavenge free radicals, chelate pro-oxidant metals, or its involvement in any metabolic pathways in biological systems. Therefore, no detailed research findings or corresponding data tables on these functions can be presented.

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Biological Activities and Interactions

Currently, there are no specific in silico studies in the public domain that predict the biological activities and interaction profiles of 2-Amino-4-ethoxybutanoic acid. Computational tools are often used to screen novel compounds against databases of biological targets to forecast potential therapeutic effects or toxicities. This process involves calculating molecular descriptors and comparing them to known active compounds. However, the results of such preliminary screenings for this compound have not been documented in scientific literature.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to a protein's active site. There are no published molecular docking studies featuring this compound to identify its potential protein targets or to elucidate its binding interactions at a molecular level.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. Such simulations are critical for understanding how a ligand adapts its shape to fit into a binding site and the stability of the resulting complex. A search of scientific literature and databases reveals no specific molecular dynamics simulation studies conducted on this compound to analyze its conformational dynamics or its behavior in a biological environment, such as in aqueous solution or in complex with a protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study, a dataset of structurally related compounds with measured biological activity is required. As there is no published research detailing the biological activities of a series of analogs of this compound, no QSAR models have been developed or reported for this compound.

Emerging Research Applications and Future Directions

Pharmaceutical Research and Bioactive Compound Development

The unique structure of 2-Amino-4-ethoxybutanoic acid makes it a compound of interest in the design and development of new therapeutic agents.

The primary design principle leveraging this compound in pharmaceutical research stems from its nature as a non-proteinogenic amino acid and its structural similarity to endogenous molecules. It has been investigated for its potential pharmacological activities, including as a GABA receptor agonist. This has led to its exploration for potential use in treating conditions like epilepsy, anxiety disorders, and neurodegenerative diseases due to possible neuroprotective effects. The core design strategy involves using its framework to modulate neurotransmitter systems.

The incorporation of NPAAs like O-Ethyl-L-homoserine is a key strategy in "protein medicinal chemistry," where atomic-level changes to peptides and proteins can dramatically enhance their therapeutic properties. google.com This approach allows for the fine-tuning of a molecule's stability, potency, and bioavailability. google.com

The development of highly specific substrates is crucial for studying enzyme mechanisms and for diagnostics. Research has shown that O-ethyl-L-homoserine can act as a reactive substrate for certain enzymes. In a study published in Agricultural and Biological Chemistry, the reactivity of O-ethyl-L-homoserine in α, γ-elimination reactions catalyzed by an enzyme was found to be 99% relative to that of L-methionine, demonstrating its effectiveness as a substrate. jst.go.jp Furthermore, derivatives such as N-(tert-Butoxycarbonyl)-O-ethyl-L-homoserine are utilized in research concerning enzyme substrate specificity. epo.org The ability of NPAAs to probe the binding pockets of enzymes makes them invaluable tools for designing specific substrates and inhibitors. researchgate.net

Applications in Materials Science and Chemical Engineering Research

In materials science, non-proteinogenic amino acids are being explored for the creation of novel biopolymers and materials with unique properties that are difficult or impossible to achieve with the 20 standard amino acids. epo.org While specific applications of this compound in this field are still emerging, its derivative, O-ethyl-L-homoserine, has been used in chemical engineering and biotechnology research to study the structural stability of proteins. For instance, it has been used in studies analyzing the effects of alcohols on the stability of proteins like β-lactoglobulin, which is relevant for industrial processes involving protein purification and formulation. researchgate.net The compound is also supplied by vendors specializing in materials science, indicating its availability for such research endeavors. bldpharm.com

Agricultural and Environmental Science Applications

Homoserine and its derivatives are recognized for their wide range of applications in the agricultural sector. medchemexpress.com this compound, as O-ethyl-L-homoserine, is a subject of study in agricultural biochemistry. Research has focused on its interaction with enzymes that play a role in plant and microbial metabolism. jst.go.jp For example, studies on the enzymatic synthesis and degradation of O-substituted L-homoserines contribute to a better understanding of metabolic pathways, which can be relevant for developing new agrochemicals or improving crop characteristics. jst.go.jp

Challenges and Future Perspectives in Non-Proteinogenic Amino Acid Research

The broader field of non-proteinogenic amino acid research, while promising, faces several challenges. A primary hurdle is the efficiency and cost of production. Chemical synthesis of NPAAs often struggles with issues of stereoselectivity and low yields, while biocatalytic processes can require expensive cofactors for large-scale production. google.com Incorporating NPAAs into proteins can also suffer from low efficiency and the risk of misincorporation. epo.orgresearchgate.net Furthermore, predicting the final three-dimensional structure and functional properties of peptides containing NPAAs remains a significant computational and experimental challenge. jst.go.jp

Despite these obstacles, the future of NPAA research is bright. There is a growing interest in using NPAAs to create next-generation biological therapeutics with enhanced stability and novel functions. google.com The ability to expand the genetic code to incorporate these unique building blocks opens up possibilities for creating new enzymes, biopolymers, and bioactive peptides. epo.orgresearchgate.net As synthesis and incorporation technologies improve, NPAAs like this compound are expected to become increasingly vital tools in the development of advanced pharmaceuticals, innovative materials, and effective agrochemicals. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-Amino-4-ethoxybutanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves modifying the γ-position of 2-aminobutanoic acid. A plausible approach includes:

- Strecker synthesis : Introducing the ethoxy group via nucleophilic substitution or etherification using ethyl bromide under basic conditions.

- Enzymatic resolution : For enantioselective synthesis, Shiraiwa et al. (1996) demonstrated the use of chiral catalysts to resolve racemic mixtures in structurally similar compounds like 2-Amino-4-hydroxybutanoic acid .

- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during ethoxy introduction.

- Key Considerations : Monitor reaction pH and temperature to avoid racemization. Purify via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the ethoxy group (–OCHCH) and amino proton shifts.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., expected m/z for CHNO).

- Infrared Spectroscopy (IR) : Identify characteristic peaks for amine (3100–3500 cm) and ether (1100–1250 cm) groups.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in studies on 2-Amino-4-hydroxybutanoic acid derivatives .

Q. What are the optimal storage conditions to maintain the stability of this compound in experimental settings?

- Methodological Answer :

- Moisture Sensitivity : Store in a desiccator with silica gel to prevent hydrolysis of the ethoxy group .

- Temperature : Refrigerate at 2–8°C for long-term stability, as recommended for structurally similar amino acids .

- Light Protection : Use amber vials to avoid photodegradation, particularly if the compound contains UV-sensitive functional groups .

Q. What methodologies are employed to assess the bioactivity of this compound in cellular models?

- Methodological Answer :

- In vitro assays : Measure uptake kinetics in cell lines (e.g., HEK293) using radiolabeled -analogs.

- Metabolic profiling : Track incorporation into proteins or metabolic pathways via LC-MS/MS.

- Receptor binding studies : Use fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with biological targets .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are most effective?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral palladium or organocatalysts to induce enantioselectivity during ethoxy group introduction.

- Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation, as validated for 2-Amino-4-hydroxybutanoic acid .

- Enzymatic kinetic resolution : Lipases or esterases can selectively hydrolyze one enantiomer in racemic mixtures .

Q. How should researchers address contradictions in reported physicochemical data for this compound across different studies?

- Methodological Answer :

- Standardize analytical protocols : Ensure consistent pH, solvent systems, and instrumentation (e.g., NMR field strength).

- Cross-validate with orthogonal methods : Compare melting points, optical rotation, and spectroscopic data.

- Replicate synthesis conditions : Variations in reaction time, temperature, or purification steps may explain discrepancies, as observed in studies of 4-oxobutanoic acid derivatives .

Q. What experimental approaches are used to investigate the metabolic degradation pathways of this compound in biological systems?

- Methodological Answer :

- Isotopic labeling : Administer -labeled compound and track metabolites via isotope-ratio mass spectrometry.

- Enzyme inhibition assays : Use specific inhibitors (e.g., aminopeptidase inhibitors) to identify degradation enzymes.

- In vivo studies : Perform pharmacokinetic profiling in model organisms, followed by LC-HRMS analysis of plasma and urine samples .

Q. What computational modeling strategies are appropriate for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding affinities with receptors using AutoDock Vina or Schrödinger Suite.

- Molecular dynamics (MD) simulations : Analyze conformational stability of ligand-receptor complexes over nanosecond timescales.

- Quantum mechanical (QM) calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, as applied to 4-phenylbutanoic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.